10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
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Overview
Description
10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique fused ring structure, which includes a diazepine ring fused to a quinoline moiety. The presence of a methoxy group at the 10th position adds to its chemical diversity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 10-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the hepatitis C virus (HCV), making it a key target for antiviral drugs .
Mode of Action
The compound interacts with the HCV NS5B polymerase, inhibiting its activity . This interaction disrupts the replication process of the HCV, thereby reducing the viral load in the body .
Biochemical Pathways
The inhibition of the HCV NS5B polymerase affects the HCV replication pathway . By blocking this enzyme, the compound prevents the synthesis of new viral RNA strands, which are necessary for the production of new virus particles .
Result of Action
The inhibition of the HCV NS5B polymerase by 10-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one results in a decrease in HCV replication . This leads to a reduction in the viral load, which can alleviate the symptoms of HCV infection and slow the progression of the disease .
Preparation Methods
The synthesis of 10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents can lead to the formation of the desired diazepine-quinoline structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group at the 10th position can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of heterocyclic chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Biological Activity
10-Methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The compound belongs to the class of benzodiazepines and features a unique diazepine structure fused with a quinoline moiety. Its molecular formula is C_13H_10N_2O, and it has a molecular weight of approximately 226.24 g/mol. The methoxy group at the 10-position is critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related quinoline derivatives possess significant antibacterial and antifungal activities. The mechanism often involves interference with bacterial DNA replication or protein synthesis.
Antiproliferative Effects
The compound has been investigated for its antiproliferative effects against various cancer cell lines. A study demonstrated that related furoquinolinones inhibited topoisomerase II in mammalian cells, leading to reduced cell proliferation. The antiproliferative activity was enhanced under UVA irradiation without causing mutagenicity or skin phototoxicity .
Antimalarial Activity
Recent investigations into similar quinoline derivatives have revealed promising antimalarial properties. For example, conjugates derived from 8-quinolinamines demonstrated significant blood-schizontocidal activity against Plasmodium species in vivo . While direct studies on this compound are lacking in this area, its structural similarities suggest potential efficacy.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
In a study examining various benzodiazepine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, compounds with similar structures to this compound showed notable inhibition zones ranging from 9 to 20 mm against tested pathogens.
Case Study 2: Cancer Cell Line Studies
A comparative analysis involving several furoquinolinones indicated that these compounds exhibited higher antiproliferative activity than standard agents under UVA exposure. The study underscored the potential of these compounds as photochemotherapeutic agents with minimal side effects .
Properties
IUPAC Name |
10-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-8-2-3-11-9(6-8)12-10(7-16-11)13(17)15-5-4-14-12/h2-3,6-7,14H,4-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUTJXADXZUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=O)NCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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